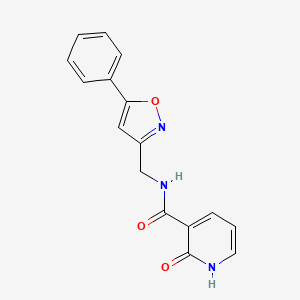

2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Dihydropyridine is another important class of compounds in medicinal chemistry, known for its cardiovascular effects.

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Various synthetic strategies have been developed, including the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

Isoxazole derivatives have been used as intermediates in the synthesis of a wide range of biologically active compounds . The reactivity of isoxazole depends on the substituents on the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” would depend on its specific structure. Isoxazole derivatives generally have good stability and are often crystalline solids .Aplicaciones Científicas De Investigación

Role in Orexin Receptor Mechanisms

Research has explored the role of compounds structurally related to 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide in orexin receptor mechanisms. One study examined the effects of various orexin receptor antagonists in a binge eating model in female rats, highlighting the potential therapeutic role of these compounds in compulsive food consumption and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical reactions of compounds similar to this compound. For instance, Kappe and Roschger (1989) investigated the synthesis and reactions of Biginelli-compounds, a class to which the subject compound is related (Kappe & Roschger, 1989). Additionally, Kumar et al. (2012) reported on the synthesis of 2-phenyl-4,5-substituted oxazoles, exploring novel methods relevant to the chemistry of the compound (Kumar et al., 2012).

Pharmacological Potential

The pharmacological potential of related compounds has been a topic of interest. For example, the chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, which shares structural similarities with the target compound, was studied to understand its oxidation sites and to develop new anticonvulsant derivatives (Adolphe-Pierre et al., 1998).

Synthesis of Derivatives for Various Applications

Research has been conducted on the synthesis of derivatives of similar compounds for potential applications in areas like cardiotonic agents and antimicrobial activity. Nate et al. (1987) synthesized and tested derivatives for cardiotonic activity, indicating the broad utility of these compounds (Nate et al., 1987). Moreover, Ramaganesh et al. (2010) explored the synthesis and biological evaluation of coumarin derivatives containing a thiazolidin-4-one ring, again highlighting the diverse potential applications of these chemical structures (Ramaganesh et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Exchange Protein directly Activated by cAMP (EPAC) . EPAC is a guanine nucleotide exchange factor that acts as a downstream effector of the ubiquitous second messenger cAMP .

Mode of Action

The compound interacts with its target, EPAC, by acting as an antagonist . This means it binds to EPAC and inhibits its normal function.

Biochemical Pathways

The inhibition of EPAC can affect various biochemical pathways. EPAC is involved in numerous cellular processes, including cell adhesion, cell-cell junction formation, and inflammatory response regulation . By inhibiting EPAC, this compound could potentially influence these pathways, although the exact effects would depend on the specific cellular context .

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the specific context, such as the type of cell and the presence of other signaling molecules. Given its role as an EPAC antagonist, the compound could potentially disrupt processes regulated by cAMP, leading to various cellular effects .

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15-13(7-4-8-17-15)16(21)18-10-12-9-14(22-19-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVGBZUGPRSZGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)

![5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2820678.png)

![8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2820680.png)

![1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2820682.png)

![N-(4-fluorobenzyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2820684.png)

![10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2820689.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2820691.png)